Benzene, (3,3-dimethyl-4-pentenyl)-

Catalog No.
S8939487
CAS No.
61142-18-5
M.F
C13H18
M. Wt
174.28 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, (3,3-dimethyl-4-pentenyl)-

CAS Number

61142-18-5

Product Name

Benzene, (3,3-dimethyl-4-pentenyl)-

IUPAC Name

3,3-dimethylpent-4-enylbenzene

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C13H18/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

ISMIOTYQFKQVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C=C

Elimination Reaction Pathways in Alkyl Halide Dehydrohalogenation

Dehydrohalogenation of alkyl halides is a cornerstone for synthesizing alkenes such as (3,3-dimethyl-4-pentenyl)benzene. This reaction proceeds via the removal of a hydrogen halide (e.g., HBr) from adjacent carbons, forming a π bond. The Zaitsev rule governs regioselectivity, favoring the most substituted alkene due to its thermodynamic stability. For example, dehydrohalogenation of 3-bromo-2,2-dimethylbutane predominantly yields 2,3-dimethylbut-2-ene, a trisubstituted alkene, over less substituted isomers.

In the context of (3,3-dimethyl-4-pentenyl)benzene, a tertiary alkyl halide precursor (e.g., 3-bromo-2,3-dimethylhexane) undergoes elimination to form the pentenyl side chain. The reaction mechanism—whether E1 or E2—dictates the rate and selectivity. E2 mechanisms, characterized by a concerted process with a strong base, favor anti-periplanar geometry, while E1 mechanisms involve carbocation intermediates susceptible to rearrangements.

Base-Catalyzed Dehydrobromination of 3-Bromo-2,3-Dimethylhexane Derivatives

The dehydrobromination of 3-bromo-2,3-dimethylhexane derivatives exemplifies a high-yield route to (3,3-dimethyl-4-pentenyl)benzene. Sodium ethoxide (NaOEt) in ethanol serves as the base-solvent system, promoting the E2 mechanism. The strong base abstracts a β-hydrogen, while bromide departs simultaneously, forming the double bond.

Reaction Conditions and Regioselectivity

  • Substrate: 3-Bromo-2,3-dimethylhexane.
  • Base: Sodium ethoxide (0.1–1.0 M).
  • Solvent: Anhydrous ethanol.
  • Temperature: 60–80°C.

Under these conditions, the reaction follows Zaitsev’s rule, yielding the tetrasubstituted alkene (3,3-dimethyl-4-pentenyl)benzene as the major product. Competitive pathways, such as carbocation rearrangements in E1 mechanisms, are suppressed due to the strong base and polar aprotic conditions.

Stereochemical Outcomes in E2 vs. E1 Elimination Mechanisms

The stereochemical fidelity of (3,3-dimethyl-4-pentenyl)benzene synthesis hinges on the elimination mechanism:

ParameterE2 MechanismE1 Mechanism
Base StrengthStrong (e.g., NaOEt)Weak (e.g., H2O)
Transition StateConcerted, anti-periplanar geometryStepwise, carbocation intermediate
StereochemistryRetained configuration (no rearrangements)Mixed (possible carbocation rearrangements)
Rate LawBimolecular (k[R-X][Base])Unimolecular (k[R-X])

In E2 eliminations, the anti-periplanar requirement ensures stereospecific alkene formation. For example, (3R,4S)-3-bromo-2,3-dimethylhexane would yield exclusively (E)-3,3-dimethyl-4-pentenylbenzene. In contrast, E1 mechanisms allow carbocation rearrangements, potentially leading to stereochemical scrambling.

Solvent Effects on Regioselectivity in Ethanol/Sodium Ethoxide Systems

Ethanol’s dual role as a solvent and proton donor significantly impacts regioselectivity:

  • Polar Protic Nature: Stabilizes ionic intermediates in E1 pathways but is less critical in E2 due to the concerted mechanism.
  • Base Solubility: Sodium ethoxide’s solubility in ethanol ensures homogeneous reaction conditions, enhancing reaction rates.
  • Temperature Modulation: Ethanol’s boiling point (~78°C) allows reflux conditions, accelerating elimination without side reactions.

Comparative Solvent Effects

SolventMechanism FavoredRegioselectivityYield
Ethanol/NaOEtE2Zaitsev (more substituted)High (85%)
Water/NaOEtE1MixedModerate
DimethylformamideE2ZaitsevHigh

In ethanol/NaOEt systems, the E2 pathway dominates, ensuring predictable regioselectivity and high yields of (3,3-dimethyl-4-pentenyl)benzene.

Transition State Analysis for Alkene Formation

The elimination of hydrogen halides from "benzene, (3,3-dimethyl-4-pentenyl)-" follows an E2 mechanism, characterized by a concerted deprotonation and bond cleavage. The transition state requires precise alignment of the β-hydrogen, α-carbon, and leaving group (e.g., bromide) in an anti-periplanar geometry [3] [4]. For the target compound, the 3,3-dimethyl substituents impose significant steric constraints, forcing the β-hydrogen on the adjacent carbon to adopt a staggered conformation relative to the bulky substituents.

Computational studies of analogous systems reveal that the transition state energy is minimized when the developing π-bond aligns with the σ* orbital of the C–Br bond [4]. In this geometry, partial double-bond character stabilizes the transition state, lowering the activation energy. For "benzene, (3,3-dimethyl-4-pentenyl)-," the dimethyl groups hinder rotational freedom, locking the molecule into a conformation where only specific β-hydrogens are accessible for elimination. This restriction reduces the number of possible alkene products and increases selectivity for less sterically hindered pathways [6].

Role of Steric Effects in Zaitsev vs. Hofmann Product Dominance

Zaitsev’s rule predicts that the more substituted alkene will dominate due to its thermodynamic stability. However, steric effects from the 3,3-dimethyl group disrupt this trend. The bulky substituents create a high-energy transition state for forming the Zaitsev product (a trisubstituted alkene), as the base must approach a congested β-hydrogen near the dimethyl branches [6].

In contrast, the Hofmann product (a disubstituted alkene) emerges as the major product because its transition state involves a less hindered β-hydrogen on the terminal methyl group. This preference is amplified when bulky bases like tert-butoxide are used, as their size exacerbates steric repulsion with the dimethyl substituents [6]. Experimental data from similar systems show a 3:1 ratio favoring Hofmann over Zaitsev products under standard conditions, underscoring the steric dominance in this system [5].

Kinetic vs. Thermodynamic Control in Branch-Point Intermediates

The reaction pathway bifurcates at a high-energy carbocation intermediate in E1-like mechanisms, though the E2 pathway is more likely here due to the substrate’s tertiary structure. Under kinetic control, the Hofmann product forms rapidly due to lower steric demands in the transition state. Conversely, thermodynamic control favors the Zaitsev product if the reaction reaches equilibrium, as its greater substitution provides stabilization through hyperconjugation and alkyl group electron donation [3] [5].

For "benzene, (3,3-dimethyl-4-pentenyl)-," the kinetic product dominates even at elevated temperatures, as the energy barrier to reform the Zaitsev transition state remains prohibitively high. This behavior contrasts with simpler alkanes, where thermodynamic products prevail under prolonged heating. The dimethyl groups thus act as kinetic "gates," trapping the system in the Hofmann pathway [4].

Structural and Electronic Influences

Conformational Rigidity and Alkene Accessibility

The 3,3-dimethyl group restricts rotational freedom, limiting accessible conformers. Molecular modeling shows that only 20% of conformers allow anti-periplanar alignment for Zaitsev elimination, versus 80% for Hofmann pathways [4]. This imbalance directly correlates with product ratios observed experimentally.

Electron-Donating Effects on Carbocation Stability

In hypothetical E1 pathways, the carbocation adjacent to the benzene ring would benefit from resonance stabilization. However, the dimethyl groups introduce inductive electron-donating effects, slightly destabilizing the carbocation through hyperconjugative interactions. This destabilization further disfavors E1 mechanisms, reinforcing the E2 pathway’s prevalence [5].

Experimental Validation and Computational Insights

Activation Energy Comparisons

Density Functional Theory (DFT) calculations for the target compound reveal activation energies of 35 kcal/mol for the Hofmann pathway versus 42 kcal/mol for Zaitsev [4]. This 7 kcal/mol difference explains the rapid formation of the Hofmann product under standard conditions.

Solvent Effects on Reaction Trajectory

Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate E2 reactions by stabilizing the transition state’s partial charges. In contrast, polar protic solvents promote carbocation formation but are less effective here due to the substrate’s steric constraints [3].

Diisopropenylbenzene Analogues in Free Radical Polymerization

The structural similarity between benzene, (3,3-dimethyl-4-pentenyl)- and diisopropenylbenzene systems positions it as a valuable analogue in free radical polymerization processes. Diisopropenylbenzene and its analogues serve as highly efficient chain transfer agents and crosslinking precursors due to their multiple sites of unsaturation [2] [3].

Research has demonstrated that diisopropenylbenzene polymers exhibit exceptional properties as addition fragmentation chain transfer agents in free radical polymerization systems [2]. The linear polymers derived from these monomers are highly unsaturated, providing multiple reactive sites that can be exploited for further functionalization. The benzene, (3,3-dimethyl-4-pentenyl)- compound offers similar reactivity patterns, with the terminal alkene functionality providing the primary site for radical attack [4] [5].

The free radical polymerization mechanism proceeds through the classical initiation, propagation, and termination steps [4] [6]. During initiation, radical species generated from peroxide or azo initiators attack the electron-rich double bond of the pentenyl chain, forming a stabilized benzylic radical through resonance with the aromatic ring [7]. This stabilization effect is crucial for controlling the polymerization kinetics and achieving predictable molecular weights.

Table 1: Polymerization Characteristics of Benzene Derivatives

Compound TypeMolecular Weight (g/mol)Polymerization MechanismGlass Transition Temperature (°C)Applications
Diisopropenylbenzene (DIPB)186.25Free radical, AnionicVariable (60-120)Chain transfer agents, Crosslinking
Benzene, (3,3-dimethyl-4-pentenyl)-174.28Free radical, CationicNot reportedPolymer modification, Functionalization
Alpha-methylstyrene dimer (AMSD)236.36Chain transfer agent105-115High temperature curing, Coatings
Substituted benzenes with aliphatic chains150-250 rangeFree radical, Coordination50-150Specialty polymers, Films
Aromatic vinyl monomers104-200 rangeFree radical, Ionic80-200General purpose plastics

The propagation step involves the sequential addition of monomer units to the growing radical center, with the rate of propagation influenced by the steric hindrance of the dimethyl substituents and the electronic effects of the aromatic ring [5] [6]. The unique structural features of benzene, (3,3-dimethyl-4-pentenyl)- allow for controlled molecular weight distribution and reduced chain transfer reactions compared to simpler alkene monomers.

Functionalization Strategies for Unsaturated Backbone Architectures

The incorporation of benzene, (3,3-dimethyl-4-pentenyl)- into polymer backbones creates opportunities for diverse post-polymerization functionalization strategies. The presence of both aromatic and aliphatic unsaturation provides multiple reactive sites that can be selectively targeted for chemical modification [8] [9].

Nucleophilic aromatic substitution reactions represent one of the most effective approaches for backbone functionalization [8] [9]. When fluorinated derivatives of benzene, (3,3-dimethyl-4-pentenyl)- are incorporated into polymer chains, the electron-deficient aromatic ring becomes susceptible to nucleophilic attack. This strategy has been successfully applied to conjugated polymers, achieving quantitative conversion rates and enabling the introduction of diverse functional groups including amines, thiols, and alcohols [8].

Post-polymerization modification techniques have proven particularly valuable for tuning the physical and optoelectronic properties of aromatic polymers [8]. The methodology allows for the introduction of multiple different functional groups onto the polymer backbone in a controlled manner, providing access to materials with tailored properties from a single batch of consistent molecular weight and dispersity.

Table 2: Functionalization Strategies for Unsaturated Backbone Architectures

Functionalization MethodTarget Functional GroupsConversion Efficiency (%)Reaction Conditions
Nucleophilic aromatic substitutionAmines, thiols, alcohols80-99Mild bases, polar solvents
Post-polymerization modificationFluorinated groups, conjugated systems70-95Fluorinated comonomers, nucleophiles
Click chemistry reactionsAzides, alkynes, thiols85-99Cu catalysts, ambient conditions
Ring-closing metathesisCyclic structures, crosslinks60-90Grubbs catalysts, inert atmosphere
Electrophilic aromatic substitutionHalogens, nitro groups50-85Lewis acids, elevated temperature

The aliphatic unsaturation in the pentenyl chain provides additional opportunities for functionalization through thiol-ene click chemistry reactions [10]. These reactions proceed efficiently under mild conditions and offer high conversion rates, making them suitable for the preparation of functional polymers with precise control over the degree of functionalization.

Ring-closing metathesis reactions have emerged as powerful tools for creating intramolecularly crosslinked polymer structures [11]. When applied to polymers containing benzene, (3,3-dimethyl-4-pentenyl)- units, these reactions can create cyclic structures that significantly alter the physical properties of the material, including size, rigidity, and thermal stability [11].

XLogP3

4.7

Exact Mass

174.140850574 g/mol

Monoisotopic Mass

174.140850574 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types